molecular formula C16H18Cl2FNO2 B1663165 ce-157119 CAS No. 879091-80-2

ce-157119

Cat. No.: B1663165
CAS No.: 879091-80-2
M. Wt: 346.2 g/mol
InChI Key: MWBDXGUKRCFPIP-UHFFFAOYSA-N
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Description

ce-157119 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chloro, fluoro, methoxy, and methylphenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ce-157119 typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and amination reactions. The process often starts with the preparation of the phenoxy intermediate, followed by the introduction of chloro and fluoro substituents under controlled conditions. The final step involves the formation of the N-methylmethanamine group and its conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

ce-157119 undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro and fluoro groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

ce-157119 has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ce-157119 involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The compound’s unique structure allows it to bind to specific sites, modulating biological activity and influencing various physiological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-Chloro-2-(3-methoxyphenoxy)phenyl]-N-methylmethanamine;hydrochloride
  • 1-[4-Fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride
  • 1-[4-Chloro-5-fluoro-2-(2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride

Uniqueness

Compared to similar compounds, ce-157119 stands out due to its specific combination of chloro, fluoro, methoxy, and methylphenoxy groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

CAS No.

879091-80-2

Molecular Formula

C16H18Cl2FNO2

Molecular Weight

346.2 g/mol

IUPAC Name

1-[4-chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C16H17ClFNO2.ClH/c1-10-14(20-3)5-4-6-15(10)21-16-8-12(17)13(18)7-11(16)9-19-2;/h4-8,19H,9H2,1-3H3;1H

InChI Key

MWBDXGUKRCFPIP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1OC2=CC(=C(C=C2CNC)F)Cl)OC.Cl

Canonical SMILES

CC1=C(C=CC=C1OC2=CC(=C(C=C2CNC)F)Cl)OC.Cl

Synonyms

[4-Chloro-5-fluoro-2-(3-methoxy-2-methyl-phenoxy)-benzyl]-methylamine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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